molecular formula C9H8ClNO2 B8471472 3-(4-Nitrophenyl)-2-propenyl chloride

3-(4-Nitrophenyl)-2-propenyl chloride

Cat. No.: B8471472
M. Wt: 197.62 g/mol
InChI Key: SXYLTLZARIMRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitrophenyl)-2-propenyl chloride is a valuable chemical building block in organic synthesis and drug discovery research. Its structure, featuring an electron-withdrawing nitro group conjugated to an aromatic system and a reactive acid chloride moiety, makes it a versatile intermediate for constructing more complex molecules. This compound is particularly useful in the synthesis of proprietary compounds for pharmaceutical screening, where it can be used to introduce the 3-(4-nitrophenyl)prop-2-enoyl pharmacophore into target structures. Related nitrophenyl-substituted alkene derivatives have demonstrated significant research value in medicinal chemistry, showing potent biological activity. For instance, hybrid molecules incorporating a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum) moiety have been synthesized and evaluated as anticancer agents, exhibiting high levels of antimitotic activity against various cancer cell lines, including leukemia, colon cancer, and breast cancers . The reactivity of the acid chloride group allows researchers to easily form amide or ester bonds, facilitating its use in the development of these and other novel bioactive compounds for investigative purposes. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

1-(3-chloroprop-1-enyl)-4-nitrobenzene

InChI

InChI=1S/C9H8ClNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7H2

InChI Key

SXYLTLZARIMRRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCCl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-(4-Nitrophenyl)-2-propenyl chloride, such as nitroaryl groups or reactive chloride functionalities, but differ in substituent positioning, backbone structure, and applications:

Table 1: Structural Comparison
Compound Name Functional Groups Substituent Positions Key Structural Features
3-(4-Nitrophenyl)-2-propenyl chloride Acyl chloride, nitro 4-nitro on phenyl Conjugated propenyl chloride
3-[5-(4-Nitrophenyl)furan-2-yl]prop-2-enoyl chloride Acyl chloride, nitro, furan 4-nitro on phenyl, furan-2-yl Furan-mediated conjugation
2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide Amide, chloro, nitro 3-nitro, 4-chloro on phenyl Dichloro-substituted amide
1-(3-Pyridylmethyl)-3-(4-nitrophenyl)urea (Pyriminil) Urea, nitro, pyridyl 4-nitro on phenyl Pyridyl-methyl urea linkage
2-(4-Nitrophenoxy)tetradecanoyl chloride Acyl chloride, nitrophenoxy 4-nitro phenoxy Long aliphatic chain (C14)
Nitro Blue Tetrazolium chloride Tetrazolium, nitro, chloride Multiple nitro groups Tetrazolium salt with chloride counterion
Reactivity Profiles
  • 3-(4-Nitrophenyl)-2-propenyl Chloride : The nitro group at the para position enhances electrophilicity, making the acyl chloride highly reactive toward nucleophiles (e.g., alcohols, amines). The conjugated double bond may stabilize transition states during reactions .
  • Applications include synthesis of heterocyclic polymers .
  • 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide : The amide group and meta-nitro substitution reduce electrophilicity, favoring stability over reactivity. Used in agrochemical intermediates .
  • Pyriminil : The urea linkage and pyridyl group enable hydrogen bonding and ionic interactions, contributing to its role as a rodenticide. High toxicity limits biochemical applications .
  • 2-(4-Nitrophenoxy)tetradecanoyl Chloride: The long hydrocarbon chain increases hydrophobicity, slowing hydrolysis. Applications include lipid-modified polymer synthesis .

Physicochemical Properties

Table 2: Key Properties
Compound Molecular Weight (g/mol) Solubility Stability
3-(4-Nitrophenyl)-2-propenyl chloride 262.65 Organic solvents Moisture-sensitive
2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide 262.65 Limited aqueous Stable under dry conditions
Pyriminil 535.58 Polar aprotic solvents Degrades under basic conditions
Nitro Blue Tetrazolium chloride 817.64 Aqueous buffers Light-sensitive

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-nitrophenyl)-2-propenyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, leveraging the reactivity of allyl chloride (propenyl chloride) moieties. For example, allyl chloride ( ) can react with 4-nitrophenyl derivatives under catalytic conditions (e.g., Lewis acids like AlCl₃). Optimization involves controlling stoichiometry, temperature (60–80°C), and solvent polarity (e.g., dichloromethane). Purity is confirmed via TLC and GC-MS, with yields typically ranging from 50–70% depending on substituent activation .

Q. How should researchers characterize the purity and structural integrity of 3-(4-nitrophenyl)-2-propenyl chloride?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the allyl chloride backbone (δ ~4.5–5.5 ppm for vinyl protons) and nitrophenyl aromatic signals (δ ~7.5–8.5 ppm). IR spectroscopy identifies C-Cl (~750 cm⁻¹) and NO₂ stretches (~1520/1350 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 211.6 (C₉H₇ClNO₂⁺). Purity is validated via HPLC with a C18 column (acetonitrile/water gradient) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound is moisture-sensitive due to the allyl chloride group and may degrade via hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Solubility data from analogous nitrophenyl-chloride compounds (e.g., DMSO: ~10 mg/mL; chloroform: ~20 mg/mL) suggest compatibility with non-polar solvents for reactions .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of 3-(4-nitrophenyl)-2-propenyl chloride in cross-coupling reactions?

  • Methodological Answer : The nitro group deactivates the phenyl ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, the chloride acts as a leaving group, but the nitro group reduces oxidative addition efficiency. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12h). Monitor regioselectivity via LC-MS and compare with DFT calculations (e.g., Hammett σ constants) .

Q. What role does this compound play in forming ion-associate complexes for metal detection, as seen in vanadium(V) analysis?

  • Methodological Answer : Analogous nitrophenyl-tetrazolium salts ( ) form ternary complexes with metals like vanadium(V) via charge transfer. Here, the chloride may act as a counterion or participate in ligand exchange. Optimize extraction in chloroform at pH 2.5–3.5 with 4-(2-thiazolylazo)resorcinol (TAR). Spectrophotometric detection at λ = 560 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) achieves a detection limit of 0.1 ppm .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Discrepancies arise from varying solvent purity and storage conditions. Conduct a systematic study using DSC (decomposition onset ~150°C) and Karl Fischer titration (moisture content <0.1%). Compare solubility in deuterated solvents (DMSO-d₆ vs. CDCl₃) via NMR relaxation times. Publish protocols with detailed environmental controls to standardize data .

Q. What analytical challenges arise when quantifying trace amounts of this compound in biological matrices?

  • Methodological Answer : Matrix interference from proteins/lipids requires SPE cleanup (C18 cartridges) followed by UPLC-MS/MS. Use a deuterated internal standard (e.g., d₃-allyl chloride) for quantification. Optimize MRM transitions (m/z 212 → 152 for the parent ion). Validate recovery rates (85–110%) in spiked plasma samples .

Key Research Implications

  • Coordination Chemistry : Potential as a ligand precursor for transition-metal catalysts (e.g., Pd or Ru complexes).
  • Analytical Chemistry : Development of nitrophenyl-based probes for redox-active metals (e.g., V, Mo) .
  • Organic Synthesis : Building block for nitro-functionalized allyl ethers or esters in drug discovery .

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